PWT33597

PI3Kα/mTOR dual inhibition Biochemical IC50 Isoform selectivity

PWT33597 (also known as VDC-597) is an orally bioavailable, balanced dual inhibitor of phosphatidylinositide 3-kinase alpha (PI3Kα) and mammalian target of rapamycin (mTOR) kinase. It belongs to the class I PI3K/mTOR inhibitor family and was developed through structure-guided optimization of a triazine-based scaffold, progressing to human Phase I clinical trials (NCT01407380) in 2011.

Molecular Formula C20H4Cl4I4O5
Molecular Weight
Cat. No. B1191837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePWT33597
SynonymsPWT33597 ;  PWT 33597;  PWT33597;  VDC-597;  VDC597;  VDC 597.; NONE
Molecular FormulaC20H4Cl4I4O5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

PWT33597 Procurement Guide: Dual PI3Kα/mTOR Inhibitor for Oncology and Antiviral Research


PWT33597 (also known as VDC-597) is an orally bioavailable, balanced dual inhibitor of phosphatidylinositide 3-kinase alpha (PI3Kα) and mammalian target of rapamycin (mTOR) kinase [1]. It belongs to the class I PI3K/mTOR inhibitor family and was developed through structure-guided optimization of a triazine-based scaffold, progressing to human Phase I clinical trials (NCT01407380) in 2011 [2]. PWT33597 is distinguished by its dual-node mechanism that simultaneously blocks PI3Kα-driven signaling and mTORC1/mTORC2 activity, a profile designed to address feedback reactivation pathways that limit the efficacy of mono-targeted agents [3]. Beyond oncology, recent studies have identified PWT33597 as a broad-spectrum antiviral agent effective against multiple β-coronaviruses, including SARS-CoV-2, in physiologically relevant primary human airway epithelial models [4].

Why Generic PI3K or mTOR Inhibitors Cannot Substitute for PWT33597 in Critical Research Applications


PWT33597 occupies a precise mechanistic niche—balanced dual inhibition of PI3Kα and mTOR—that is not replicated by pan-class I PI3K inhibitors (e.g., ZSTK474, GDC-0941), mTOR-only agents (e.g., rapamycin, AZD8055), or even other dual inhibitors (e.g., BEZ235, GDC-0980) due to differences in isoform selectivity, kinase off-target profiles, mTORC1/mTORC2 balance, and downstream pharmacodynamic (PD) outcomes [1]. Substituting a pan-PI3K inhibitor forfeits direct mTORC1/2 blockade, which clinical evidence shows is essential for sustained pathway suppression and induction of apoptosis in PI3Kα-mutant tumors [2]. Conversely, mTORC1/2-only inhibition triggers compensatory PI3K→AKT feedback activation, an effect that PWT33597 eliminates through its design-intrinsic dual-node action [3]. The quantitative evidence below substantiates these non-interchangeable properties across biochemical, cellular, in vivo, and antiviral dimensions.

PWT33597 Quantitative Evidence Guide: Head-to-Head Performance Against Leading Comparators


Balanced PI3Kα/mTOR Biochemical Potency Versus Pan-PI3K and mTOR-Selective Comparators

In biochemical assays using recombinant enzymes, PWT33597 inhibits PI3Kα with an IC50 of 19 nM and mTOR with an IC50 of 14 nM [1]. In a later optimization series, IC50 values of 26 nM (PI3Kα) and 21 nM (mTOR) were reported, with PI3Kδ inhibition measured at 291 nM—representing ~11-fold selectivity for PI3Kα over PI3Kδ [2]. By comparison, the pan-class I PI3K inhibitor ZSTK474 (the synthetic starting point) displays IC50 values of 16 nM (PI3Kα), 44 nM (PI3Kβ), 4.6 nM (PI3Kδ), and 49 nM (PI3Kγ) but lacks meaningful mTOR inhibition [REFS-2, REFS-3]. The dual PI3Kα/mTOR inhibitor BEZ235 exhibits more potent PI3Kα inhibition (IC50 ~4 nM) but also potently inhibits PI3Kδ (IC50 ~7 nM), PI3Kγ (IC50 ~5 nM), and PI3Kβ (IC50 ~75 nM), resulting in a pan-class I profile distinct from the PI3Kα-sparing design of PWT33597 [4]. This concentrated target engagement on PI3Kα and mTOR, while minimizing inhibition of other class I PI3K isoforms, represents a differentiated selectivity fingerprint [REFS-1, REFS-2].

PI3Kα/mTOR dual inhibition Biochemical IC50 Isoform selectivity ZSTK474 BEZ235

Kinome-Wide Selectivity: Minimal Off-Target Kinase Cross-Reactivity Among 442 Kinases Tested

PWT33597 was profiled against a panel of 442 human protein kinases using the Ambit KinomeScan competition binding assay. The compound demonstrated little or no cross-reactivity with either serine/threonine or tyrosine kinases outside its intended PI3K/mTOR targets [1]. An additional panel of 64 pharmacologically relevant targets—including GPCRs, ion channels, and transporters—also showed minimal off-target binding [1]. This kinome-wide selectivity is notably divergent from earlier-generation dual PI3K/mTOR inhibitors such as BEZ235, which exhibits broader kinase polypharmacology [2]. While direct head-to-head KinomeScan data for comparator compounds under identical conditions are not publicly available in the same publication, the published selectivity profile of PWT33597 contrasts with the more promiscuous binding patterns reported for pan-PI3K backbones like ZSTK474 and its analogs [3].

Kinase selectivity Off-target profiling Ambit KinomeScan Drug safety pharmacology

Superior Tumor Growth Inhibition in Renal Xenograft Model: PWT33597 (93% TGI) vs. GDC-0941 (49% TGI), Rapamycin, and Sorafenib

In a 786-0 renal cell carcinoma xenograft model (VHL−/−, PTEN−/−), PWT33597 was directly compared to three mechanistically distinct agents: the mTORC1 inhibitor rapamycin, the VEGFR/RAF inhibitor sorafenib, and the pan-PI3K inhibitor GDC-0941 (pictilisib) [1]. PWT33597 achieved 93% tumor growth inhibition (TGI), significantly exceeding the maximal effects of sorafenib (64% TGI) and GDC-0941 (49% TGI) [1]. Rapamycin produced a largely cytostatic effect without meaningful tumor regression [1]. Immunohistochemical analysis of tumors following a single dose of PWT33597 revealed induction of cleaved caspase-3 (CC3), consistent with apoptosis induction, an endpoint not achieved by the mTORC1-selective or pan-PI3K comparator arms [1]. This in vivo efficacy advantage is attributed to PWT33597's ability to simultaneously suppress both PI3Kα→AKT and mTORC1/mTORC2→4EBP1 signaling, thereby preventing the feedback reactivation that limits single-node inhibitors [REFS-1, REFS-2].

Renal cell carcinoma Xenograft efficacy Tumor growth inhibition PI3K/mTOR GDC-0941 PWT33597

Sustained Dual Pathway Suppression and Apoptosis Induction Versus Mono-Selective Inhibitors GDC-0941 and AZD8055

To dissect the relative contributions of PI3K versus mTOR inhibition to antitumor activity, PWT33597 was compared head-to-head with the PI3K-selective inhibitor GDC-0941 and the mTORC1/2-selective inhibitor AZD8055 in cancer cell lines harboring PI3Kα mutations [1]. GDC-0941 treatment produced only modest effects on phosphorylation of mTOR-dependent pathway proteins (particularly 4EBP1) and failed to induce sustained apoptosis as measured by PARP cleavage or sub-G1 DNA content [1]. AZD8055 treatment resulted in feedback activation of PI3K signaling, manifesting as increased phosphorylation of AKT at T308, and similarly showed very limited effects on cell death [1]. In contrast, PWT33597 produced significant and sustained inhibition across both pathway arms—pAKT (S473 and T308) and p4EBP1 (T37/46)—decreased release of negative feedback loops, and led to a substantially increased percentage of apoptotic cells (sub-G1 population) [1]. This mechanistic differentiation demonstrates that only balanced dual PI3Kα/mTOR inhibition can fully and durably suppress the pathway and drive apoptotic cell death in PI3Kα-mutant tumor cells.

Apoptosis Pharmacodynamic biomarkers pAKT p4EBP1 PARP cleavage Feedback activation

Broad-Spectrum Antiviral Activity Against β-Coronaviruses in Primary Human Airway Epithelial Models

PWT33597 (designated C20 in the study) was evaluated alongside a panel of PI3K inhibitors against multiple β-coronaviruses including SARS-CoV-2 (four major variants), mouse hepatitis virus (MHV), and human coronavirus OC43 (HuCoV-OC43) [1]. PWT33597 demonstrated broad-spectrum antiviral activity with low micromolar potency in conventional cell line models and, critically, maintained efficacy in air-liquid interface (ALI)-cultured, differentiated primary human nasal and bronchial epithelial cells—a physiologically relevant model that recapitulates the human airway epithelium [1]. This antiviral activity was not uniformly observed across all PI3K inhibitors tested: PWT33597 was specifically highlighted as notably effective across the broadest range of β-coronaviruses and model systems [1]. The study also identified that PWT33597 modulated host inflammatory cytokine responses in infected macrophages and fibroblasts, indicating a dual antiviral-immunomodulatory mechanism [1]. While quantitative IC50 values from this study are not detailed in the publicly available abstract, the preprint's key finding positions PWT33597 as a standout compound within the tested PI3K inhibitor panel for broad-spectrum coronavirus inhibition in disease-relevant primary cell models.

Broad-spectrum antiviral SARS-CoV-2 β-coronavirus Air-liquid interface culture Host-directed therapy

Favorable Pharmacokinetic Profile and Low CYP450 Interaction Liability Across Preclinical Species

PWT33597 exhibits good pharmacokinetic (PK) properties across multiple preclinical species, is not extensively metabolized in vivo, and shows little potential for interaction with cytochrome P450 enzymes [REFS-1, REFS-2]. A robust PK/PD relationship was defined in xenograft tumor models, where a single oral dose produced durable inhibition of both PI3K and mTOR pathway signaling, with high compound distribution into tumor tissue [1]. Potent antitumor activity was observed across multiple xenograft models with activated PI3K/mTOR pathways, and administration in mice was associated with transient increases in plasma insulin—a pharmacodynamic indicator consistent with on-target PI3Kα/AKT pathway modulation in insulin-responsive tissues [1]. This favorable PK profile, combined with low metabolic liability and minimal CYP450 inhibition risk, contrasts with some dual PI3K/mTOR inhibitors (e.g., BEZ235) that are known to undergo extensive hepatic metabolism and exhibit CYP3A4-mediated drug-drug interaction potential [3]. PWT33597's metabolic stability was a specific design goal during its discovery, achieved through iterative structure-guided optimization from the original ZSTK474 scaffold [2].

Pharmacokinetics Drug metabolism CYP450 inhibition Oral bioavailability Preclinical development

PWT33597 Optimal Application Scenarios: Where This Compound Delivers Definitive Research Value


Mechanistic Dissection of PI3Kα/mTOR Feedback Signaling and Apoptosis Regulation in PI3Kα-Mutant Cancer Models

PWT33597 is the compound of choice for experiments requiring simultaneous, balanced blockade of PI3Kα and mTORC1/2 without compensatory pathway reactivation. As demonstrated by direct comparison with GDC-0941 (PI3K-selective) and AZD8055 (mTORC1/2-selective), only PWT33597 achieves sustained dual suppression of pAKT (S473, T308) and p4EBP1 (T37/46) and drives apoptotic cell death in PI3Kα-mutant cell lines (NCI-H460, HCT116) [1]. Researchers investigating the relative contributions of PI3K versus mTOR signaling to tumor cell survival, or studying mechanisms of resistance to single-node inhibitors, should prioritize PWT33597 as a probe that eliminates the confounding variable of pathway feedback compensation.

In Vivo Efficacy Studies in PTEN-Deficient or PI3Kα-Mutant Xenograft Models Requiring Tumor Regression Endpoints

For preclinical oncology studies targeting tumors with PI3K pathway activation (e.g., PTEN loss, PIK3CA mutations, or VHL deficiency), PWT33597 provides superior in vivo efficacy. In the 786-0 (VHL−/−, PTEN−/−) renal xenograft model, PWT33597 achieved 93% tumor growth inhibition—markedly exceeding GDC-0941 (49% TGI) and sorafenib (64% TGI)—and was the only agent inducing apoptosis (cleaved caspase-3 positivity) [2]. With favorable oral pharmacokinetics, high tumor distribution, low CYP450 interaction liability, and a defined PK/PD relationship [3], PWT33597 is ideally suited for chronic oral dosing studies where robust target engagement and anti-tumor activity are required.

Broad-Spectrum Coronavirus Antiviral Research in Physiologically Relevant Primary Human Airway Epithelial Models

PWT33597 has emerged as a standout PI3K inhibitor for host-directed antiviral research against β-coronaviruses. It demonstrated broad-spectrum activity against SARS-CoV-2 (multiple variants), MHV, and HuCoV-OC43, and critically maintained antiviral efficacy in air-liquid interface (ALI)-cultured, differentiated primary human nasal and bronchial epithelial cells—the gold-standard model for respiratory virus studies [4]. For laboratories repurposing oncology assets for pandemic preparedness or studying the role of PI3K/mTOR signaling in coronavirus replication, PWT33597 offers a unique tool with demonstrated activity in disease-relevant human primary cell systems.

Kinase Selectivity Profiling and Chemical Biology Studies Requiring Clean PI3Kα/mTOR Dual Target Engagement

PWT33597's minimal off-target activity across 442 human kinases (Ambit KinomeScan) and 64 additional pharmacologically relevant targets [5] makes it a high-quality chemical probe for experiments where polypharmacology must be minimized. This selectivity profile is particularly valuable for phosphoproteomics studies, kinome-wide signaling analyses, and CRISPR/RNAi-based target validation experiments where confounding off-target kinase inhibition could produce false-positive phenotypes. Its >10-fold selectivity for PI3Kα over PI3Kδ (IC50 26 nM vs. 291 nM) [6] further ensures that observed biological effects can be attributed specifically to PI3Kα/mTOR pathway modulation rather than broader class I PI3K inhibition.

Quote Request

Request a Quote for PWT33597

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.